molecular formula C8H11ClN2O2 B3370077 3-Amino-isonicotinic acid ethyl ester hydrochloride CAS No. 306936-11-8

3-Amino-isonicotinic acid ethyl ester hydrochloride

Cat. No. B3370077
CAS RN: 306936-11-8
M. Wt: 202.64 g/mol
InChI Key: VOOFWRLDVOAYDM-UHFFFAOYSA-N
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Description

3-Amino-isonicotinic acid ethyl ester hydrochloride is a chemical compound with the CAS Number: 306936-11-8 . Its molecular weight is 202.64 . The IUPAC name for this compound is ethyl 3-aminoisonicotinate hydrochloride .


Synthesis Analysis

The synthesis of esters like 3-Amino-isonicotinic acid ethyl ester hydrochloride typically involves a nucleophilic substitution mechanism . The carboxylic acid reacts with a primary alkyl halide or an alcohol in the presence of a mineral acid catalyst to form the ester .


Molecular Structure Analysis

The molecular structure of 3-Amino-isonicotinic acid ethyl ester hydrochloride can be represented by the SMILES string NC1=C(C=CN=C1)C(OCC)=O . The InChI representation is 1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 .


Chemical Reactions Analysis

Esters undergo various reactions, including hydrolysis, in which an ester is converted into a carboxylic acid and an alcohol . This reaction can occur in both acidic and basic conditions .


Physical And Chemical Properties Analysis

3-Amino-isonicotinic acid ethyl ester hydrochloride is a light brown solid . It has a boiling point of 304ºC at 760 mmHg and a melting point of 170-175ºC .

Scientific Research Applications

Synthesis of Complex Molecules

This compound is pivotal in synthesizing diverse chemical structures, including those with potential pharmaceutical applications. For instance, it has been used in reactions to yield quaternary salts that are precursors to pharmacologically relevant molecules. Specifically, "Isonicotinic acid ethyl ester" reacts with substituted phenacyl bromides to produce these quaternary salts, which upon reduction yield ethyl 1-(2-aryl-2-hydroxyethyl)-1,2,3,6-tetrahydropyridine-4-carboxylates. These intermediates are crucial for synthesizing compounds like isoguvacine, indicating their significance in developing neuroactive substances (Abramyants et al., 2018).

Catalytic Applications and Material Science

The compound demonstrates its utility in material science, particularly in forming coordination polymers with intriguing properties. Direct reactions between copper iodide and isonicotinic acid or its esters yield coordination polymers that exhibit significant electrical conductivity and luminescence. These polymers' physical properties, such as semiconductor behavior and strong yellow emission, are influenced by their supramolecular architecture, making them interesting for electronic and photonic applications (Hassanein et al., 2015).

Pharmacological Synthesis

Additionally, the compound's derivatives have been explored for their pharmaceutical potential. For example, amino acid ester derivatives containing 5-fluorouracil were synthesized using a coupling agent, indicating the compound's role in creating antitumor agents. This process underscores the importance of such ester hydrochlorides in developing compounds with significant biological activities (Xiong et al., 2009).

Corrosion Inhibition

In the field of corrosion science, derivatives of "3-Amino-isonicotinic acid ethyl ester hydrochloride" have been utilized to synthesize polymeric inhibitors that demonstrate high efficiency in preventing mild steel corrosion in acidic environments. These inhibitors showcase the compound's versatility and its derivatives' potential in industrial applications, such as in coatings and protective layers for metals (Mazumder et al., 2018).

properties

IUPAC Name

ethyl 3-aminopyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-3-4-10-5-7(6)9;/h3-5H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFWRLDVOAYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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